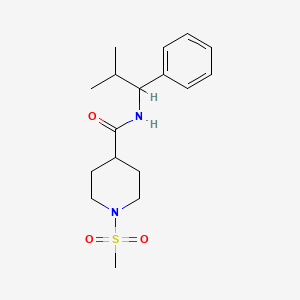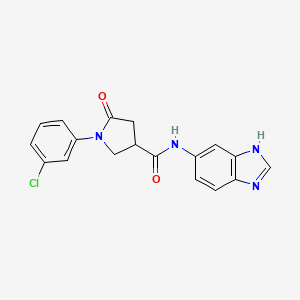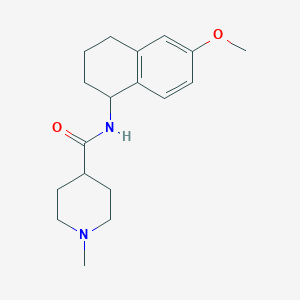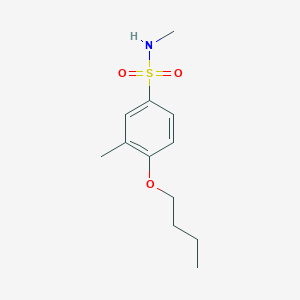![molecular formula C19H19N3O3S B4511254 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4511254.png)
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide
Beschreibung
The compound belongs to a broader class of chemicals known for their diverse applications in materials science, pharmaceuticals, and organic chemistry. Specifically, thiadiazole derivatives, such as this compound, have attracted attention due to their structural uniqueness and potential biological activities. The thiadiazole core, combined with methoxyphenyl substituents, suggests possible applications in creating semiconductors, energy accumulators, and biologically active substances.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to the specified chemical, involves cyclization reactions of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to form 1,3,4-thiadiazole derivatives. These derivatives demonstrate significant activities and have been synthesized through various cyclization methods to explore their potential applications (Noolvi et al., 2016).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by single-crystal X-ray diffraction techniques, revealing important information about their crystalline forms and hydrogen bonding patterns, which play crucial roles in their stability and interactions. For instance, similar compounds exhibit crystallization in specific space groups with noted strong hydrogen bonds contributing to their crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a variety of chemical reactions, including interactions with electrophilic reagents leading to the formation of new derivatives. These reactions further expand the utility and applicability of these compounds in various chemical domains. The synthesis routes often involve room temperature reactions in suitable solvents like ethanol or methanol, indicating moderate reaction conditions (Mohamed, 2021).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The crystal structure analysis reveals specific unit-cell parameters, which are essential for understanding the compound's stability and reactivity. These properties are typically investigated through techniques like X-ray diffraction and spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential biological activities, are of particular interest. Thiadiazole derivatives have shown a range of activities, including antimicrobial and potential antitumor properties, making them valuable for further research and development in medicinal chemistry (Wu et al., 2013).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-9-7-14(8-10-15)17-18(26-22-21-17)19(23)20-12-11-13-5-3-4-6-16(13)25-2/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRVZNVGSVHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B4511182.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4511192.png)
![7-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4511199.png)
![1-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-1H-indole](/img/structure/B4511201.png)

![N-[3-(1-naphthyl)propyl]cyclopropanecarboxamide](/img/structure/B4511212.png)



![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4511232.png)
![N-allyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4511236.png)
![1-{[1-(2,2-dimethylpropanoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B4511245.png)
![3-(4-chlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4511271.png)